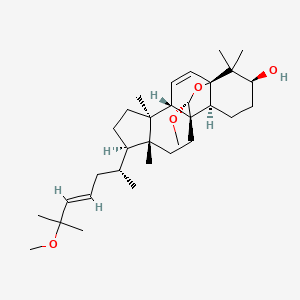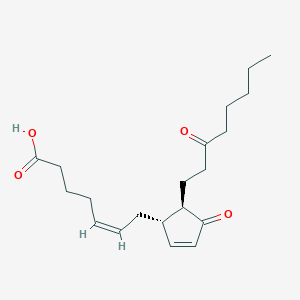
Fatty Acid ethyl ester Standard Pack
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Fatty Acid ethyl ester Standard pack contains a series of nine fatty acid ethyl esters. Each pack contains 100 mg of the ethyl esters of the following fatty acids: stearic, myristic, linoleic, linolenic, arachidonic, oleic, palmitic, lauric, and palmitoleic.
Wissenschaftliche Forschungsanwendungen
Role in Flavor Compound Synthesis
Fatty acid ethyl esters (FAEEs) are key in flavor compound synthesis in food and beverage fermentation, especially in alcoholic beverages. The metabolic pathways and enzymology of FAEE biosynthesis are crucial in the production of these flavor compounds. Studies have identified specific genes in Saccharomyces cerevisiae, such as EHT1 and EEB1, that encode enzymes for medium-chain FAEE synthesis and hydrolysis, significantly impacting flavor profile development (Saerens et al., 2006).
Biodiesel Production
FAEEs have applications in biodiesel production. Specific research has focused on optimizing metabolic pathways in S. cerevisiae for FAEE production, particularly in stable chromosomal integration, ensuring consistency during large-scale industrial production. This involves expressing genes like ws2 and modifying acetyl-CoA and fatty acid metabolism, leading to a marked improvement in FAEE yields (de Jong et al., 2015).
Analysis as Markers of Alcohol Consumption
In forensic science, FAEEs are used as markers of alcohol consumption. Their presence in hair segments provides a long-term indicator of alcohol abuse. Concentration levels of FAEEs in hair are significantly different among alcoholics, social drinkers, and teetotalers, making them reliable markers for excessive alcohol consumption (Auwärter et al., 2001).
Industrial Applications
FAEEs find diverse applications in various industries. They are used in pharmaceutical, cosmetic, and food industries, and their phase equilibria at reduced pressures are crucial for the design, optimization, and operation of facilities producing or using them as fuels. The Cubic-Plus-Association Equation of State has been applied to predict vapor-liquid equilibria of systems composed of fatty acid esters, enhancing the understanding of their behavior under various conditions (Oliveira et al., 2014).
Enzymatic Synthesis Research
Research has delved into the enzymatic synthesis of FAEEs, particularly in the context of flavor enhancement in beverages. Studies have explored the molecular mechanisms of enzymes like LIP05 from Monascus purpureus, which catalyzes FAEE synthesis under aqueous conditions. This research has implications for improving flavor profiles in products like Baijiu (Zhao et al., 2023).
Eigenschaften
Herkunft des Produkts |
United States |
|---|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




